molecular formula C20H18N2O3S B4190619 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4190619
M. Wt: 366.4 g/mol
InChI Key: YJDIJCXGZOIPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, also known as EMB-001, is a novel compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide acts as a selective inhibitor of a specific protein that is involved in various cellular processes. By inhibiting this protein, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can alter cellular function and signaling pathways in a way that can be studied to gain insight into various biological processes.
Biochemical and Physiological Effects:
5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific context in which it is used. In neuroscience, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance memory formation and retrieval. In cancer research, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit cell growth and induce cell death in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has several advantages as a research tool, including high potency and selectivity, as well as the ability to be used in various experimental contexts. However, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide also has limitations, such as its potential toxicity and limited availability.

Future Directions

For research involving 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide include exploring its therapeutic potential and further investigating its mechanism of action.

Scientific Research Applications

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has shown promise as a research tool in various fields, including neuroscience and cancer research. In neuroscience, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been used to study the role of a specific protein in the brain and its relationship to memory formation. In cancer research, 5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been tested as a potential treatment for certain types of cancer.

properties

IUPAC Name

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-12-5-8-16-14(9-12)11(2)18(25-16)19(23)22-20-21-15-7-6-13(24-3)10-17(15)26-20/h5-10H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIJCXGZOIPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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5-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

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